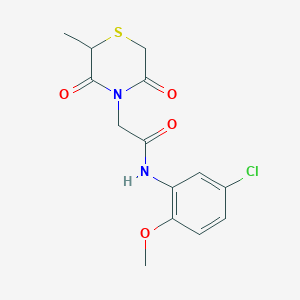

N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide

Beschreibung

This compound features a chloro-methoxyphenyl group attached to an acetamide core, linked to a 2-methyl-3,5-dioxothiomorpholine moiety. The thiomorpholine-dione ring introduces sulfur atoms, enhancing lipophilicity compared to oxygen-containing morpholine derivatives.

Eigenschaften

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O4S/c1-8-14(20)17(13(19)7-22-8)6-12(18)16-10-5-9(15)3-4-11(10)21-2/h3-5,8H,6-7H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSZFXVQDSVBGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)CS1)CC(=O)NC2=C(C=CC(=C2)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula

The molecular formula of N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is . Its structure includes a chloro-substituted methoxyphenyl group linked to a thiomorpholine derivative.

Research indicates that N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, inhibiting the growth of various bacterial strains.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against certain types of leukemia and breast cancer cells.

- Anti-inflammatory Effects : It may exert anti-inflammatory effects by modulating cytokine production and reducing oxidative stress in cellular models.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Efficacy :

- A study reported that the compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 20 Escherichia coli 30 -

Anticancer Activity :

- In a cell viability assay, the compound reduced the viability of MCF-7 breast cancer cells by 60% at a concentration of 25 µM after 48 hours of treatment.

- Another study indicated that it induced apoptosis in HL-60 leukemia cells, as evidenced by increased annexin V staining.

-

Anti-inflammatory Studies :

- In an animal model of inflammation, administration of the compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 compared to control groups.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on the Aromatic Ring

- Chloro vs. Methoxy Groups: The target compound's 5-chloro-2-methoxyphenyl group contrasts with simpler methoxy-substituted analogs (e.g., "N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide" from ). Methoxy groups enhance solubility via hydrogen bonding but reduce lipophilicity .

Halogenated Derivatives :

Compounds like "N-(adamantan-1-yl)-2-(8-fluoro-2-methyl-pyridoindolyl)acetamide" () replace chlorine with fluorine. Fluorine’s smaller size and higher electronegativity may improve metabolic stability but reduce steric bulk compared to chlorine .

Heterocyclic Moieties

- Thiomorpholine-dione vs. Morpholine: The thiomorpholine-dione ring in the target compound differs from morpholine derivatives (e.g., "N-(5-chloro-2-methoxyphenyl)-2-(morpholine-4-carbonyl)acetamide" in ).

- Benzothiazole vs. Thiomorpholine-dione: Benzothiazole-containing analogs () exhibit rigid aromatic systems, favoring π-π stacking interactions. In contrast, the thiomorpholine-dione’s non-aromatic structure may confer conformational flexibility, affecting target selectivity .

- Thiazolidinedione Moieties: Compounds with thiazolidinedione groups () are PPARγ agonists used in diabetes treatment. The thiomorpholine-dione lacks the conjugated enone system required for PPAR binding, suggesting divergent pharmacological targets .

Physicochemical and Pharmacokinetic Properties

Notes:

- The target compound’s moderate solubility and LogP balance permeability and bioavailability.

- Adamantane derivatives () show high LogP, favoring CNS penetration but risking toxicity .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.